![molecular formula C24H22N2O3S2 B2864509 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide CAS No. 941986-96-5](/img/structure/B2864509.png)
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The title compound was synthesized as described above; yield 58%, 1H NMR (CDCl3, 500 MHz): δ 7.95 (d, 2H, J = 7.5 Hz), 7.86 (d, 2H, J = 8.5 Hz), 7.56–7.50 (m, 3H), 7.46 (t, 2H, J = 8.0 Hz), 7.38–7.31 (m, 3H), 7.22 (d, 2H, J = 7.0 Hz), 3.04 (s, 3H); 13C NMR (CDCl3, 125 MHz): 166.4, 141.5, 141.1, 134.6, 132.5, 130.2, 129.5, 129.4, 129.4, 129.1, 128.9, 128.1, 126.6, 122.9, 44.3; MS (ESI): m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using 1H, 13C, UV, IR, and mass spectral data .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Benzothiazole derivatives have been extensively studied for their potential in cancer therapy. They exhibit a range of biological activities that can be harnessed to target various forms of cancer. For instance, certain benzothiazole compounds have been shown to possess optical properties that can be utilized in photodynamic therapy, a treatment that uses light-sensitive medication and a light source to destroy cancer cells .
Antibacterial Applications
The antibacterial properties of benzothiazole derivatives make them candidates for the development of new antibiotics. Research has demonstrated their effectiveness against a variety of bacterial strains, which is crucial in the face of rising antibiotic resistance .
Anticonvulsant Activity
Benzothiazole derivatives have been explored for their anticonvulsant activity, which is beneficial in the treatment of epilepsy and other seizure disorders. Their ability to modulate neurotransmitter levels in the brain makes them valuable in this field .
Antidiabetic Effects
The prevalence of diabetes has led to a search for new therapeutic agents. Benzothiazole derivatives have shown promise in this area, with some compounds exhibiting the ability to influence insulin release and glucose metabolism .
Antifungal Properties
Fungal infections are a significant health concern, and benzothiazole derivatives offer a potential solution. Their antifungal activity has been validated in various studies, suggesting their use in antifungal drug development .
Anti-inflammatory Properties
The anti-inflammatory properties of benzothiazole derivatives have been the subject of research, particularly in the context of chronic inflammatory diseases. Novel derivatives have been synthesized and evaluated for their effectiveness in inhibiting enzymes like COX-1 and COX-2, which play a role in the inflammatory process .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activities, given that thiazoles are found in many potent biologically active compounds . Additionally, further studies could be conducted to understand its mechanism of action and potential applications in drug development.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c27-23(16-9-17-31(28,29)20-12-5-2-6-13-20)26(18-19-10-3-1-4-11-19)24-25-21-14-7-8-15-22(21)30-24/h1-8,10-15H,9,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVGCGGFDGGBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.